molecular formula C6H11N3 B6297162 1-(4-Imidazolyl)-N,N-dimethylmethanamine CAS No. 104926-40-1

1-(4-Imidazolyl)-N,N-dimethylmethanamine

Cat. No.: B6297162
CAS No.: 104926-40-1
M. Wt: 125.17 g/mol
InChI Key: HPBONENNTKTILZ-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound and it’s a key component in many important biological molecules. It’s present in many drugs and is used in a variety of applications .


Synthesis Analysis

Imidazole compounds can be synthesized through several methods. One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

Imidazole has a five-membered ring structure, consisting of two nitrogen atoms and three carbon atoms. The nitrogen atoms are particularly important as they can participate in various chemical reactions .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with amido-nitriles to form disubstituted imidazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary widely depending on their specific structure. Generally, they are solid at room temperature and have a high melting point .

Safety and Hazards

Imidazole compounds can be harmful if swallowed and may cause skin and eye irritation. They may also cause respiratory irritation .

Future Directions

The synthesis and study of imidazole compounds is a topic of ongoing research due to their wide range of applications. Future research may focus on developing new synthesis methods and exploring new applications .

Properties

IUPAC Name

1-(1H-imidazol-5-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9(2)4-6-3-7-5-8-6/h3,5H,4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBONENNTKTILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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